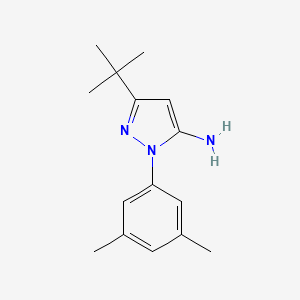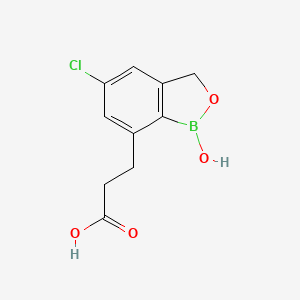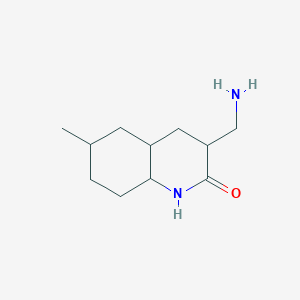
1-Bromo-2,3-dichloro-4,5,6-trifluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,3-dichloro-4,5,6-trifluorobenzene is an organofluorine compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a highly substituted aromatic compound. The unique combination of halogens in its structure imparts distinct chemical properties and reactivity, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,3-dichloro-4,5,6-trifluorobenzene typically involves multi-step reactions starting from simpler aromatic compounds One common method involves the halogenation of a precursor benzene ring through electrophilic aromatic substitution reactionsChlorination and fluorination can be carried out using chlorine (Cl2) and fluorine (F2) gases, respectively, under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2,3-dichloro-4,5,6-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted by other nucleophiles. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form partially or fully hydrogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst
Coupling: Boronic acids, palladium catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,3-dichloro-4,5,6-trifluorobenzene finds applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound to investigate the effects of halogenation on biological activity.
Medicine: Research into halogenated benzene derivatives has shown potential in the development of new drugs with improved efficacy and reduced side effects. The compound’s unique structure may contribute to the design of novel therapeutic agents.
Wirkmechanismus
The mechanism by which 1-Bromo-2,3-dichloro-4,5,6-trifluorobenzene exerts its effects depends on the specific application and context. In chemical reactions, the presence of multiple halogens can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing effects of the halogens can stabilize certain intermediates, facilitating specific reaction pathways. In biological systems, the compound may interact with enzymes or receptors, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2,4,5-trifluorobenzene
- 1-Bromo-2,3,4,5-tetrafluorobenzene
- 1-Bromo-3,5-difluorobenzene
- 1-Bromo-2,6-difluorobenzene
Uniqueness
1-Bromo-2,3-dichloro-4,5,6-trifluorobenzene is unique due to its specific combination of bromine, chlorine, and fluorine atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical properties, such as increased reactivity and selectivity in certain reactions. Compared to similar compounds, it may exhibit different reactivity profiles and applications, making it a valuable compound for specialized research and industrial purposes .
Eigenschaften
Molekularformel |
C6BrCl2F3 |
|---|---|
Molekulargewicht |
279.87 g/mol |
IUPAC-Name |
1-bromo-2,3-dichloro-4,5,6-trifluorobenzene |
InChI |
InChI=1S/C6BrCl2F3/c7-1-2(8)3(9)5(11)6(12)4(1)10 |
InChI-Schlüssel |
UAMCYPDRWSAEOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)Br)Cl)Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid](/img/structure/B13151821.png)








